molecular formula C34H54Br2O2 B14121903 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene

2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene

Cat. No.: B14121903
M. Wt: 654.6 g/mol
InChI Key: XZFOPFBGMIZWMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene typically involves the bromination of 3,6-bis(dodecyloxy)naphthalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a probe in biological studies.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene involves its interaction with specific molecular targets. The bromine atoms and dodecyloxy groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains, which influence its physical and chemical properties .

Properties

Molecular Formula

C34H54Br2O2

Molecular Weight

654.6 g/mol

IUPAC Name

2,7-dibromo-3,6-didodecoxynaphthalene

InChI

InChI=1S/C34H54Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-27-30-28-34(32(36)26-29(30)25-31(33)35)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3

InChI Key

XZFOPFBGMIZWMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC2=CC(=C(C=C2C=C1Br)Br)OCCCCCCCCCCCC

Origin of Product

United States

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